![molecular formula C11H8F4O4 B1444623 2-Propenoic acid, 3-[3,4-bis(difluoromethoxy)phenyl]-, (2E)- CAS No. 1164145-18-9](/img/structure/B1444623.png)
2-Propenoic acid, 3-[3,4-bis(difluoromethoxy)phenyl]-, (2E)-
Vue d'ensemble
Description
- IUPAC Standard InChI : InChI=1S/C₁₁H₈F₄O₄/c1-14-10-6-4-9(8-11(10)15-2)5-7-12(13)16-3/h4-8H,1-3H3/b7-5+
Molecular Structure Analysis
The molecular structure of 2-Propenoic acid, 3-[3,4-bis(difluoromethoxy)phenyl]-, (2E)- consists of an acrylic acid backbone with two difluoromethoxyphenyl groups attached. The (2E)- configuration indicates a trans double bond between the carbons in the acrylic acid portion .
Applications De Recherche Scientifique
Bioremediation Applications
2-Propenoic acid derivatives, similar to Bisphenol A, have been studied for their potential in bioremediation processes. For instance, laccase from Fusarium incarnatum has been utilized to degrade Bisphenol A, indicating the potential for similar enzymatic processes to address pollutants related to 2-propenoic acid derivatives (Chhaya & Gupte, 2013).
Chemical Synthesis and Polymer Applications
These compounds are often used in the synthesis of polymers and as monomers in various chemical reactions. For example, phloretic acid, a phenolic compound related to 2-propenoic acid derivatives, has been used as a renewable building block in the synthesis of benzoxazine monomers, showing the versatility of these compounds in creating sustainable materials (Trejo-Machin et al., 2017).
Catalysis and Organic Reactions
Compounds similar to 2-propenoic acid have been used in catalytic processes, such as the dehydrative condensation between carboxylic acids and amines, indicating their potential as catalysts in organic synthesis (Wang, Lu & Ishihara, 2018).
Polymer Degradation Studies
These acids are also pivotal in understanding the degradation processes of polymers. Research into poly(ether imide) degradation, involving derivatives of bisphenol A, which is structurally related to 2-propenoic acid, provides insight into the thermal oxidation processes in polymers (Carroccio, Puglisi & Montaudo, 2005).
Environmental and Health Impact Studies
Studies on bisphenol A, a compound related to 2-propenoic acid, highlight the importance of understanding the environmental and health impacts of these chemicals. Research on bisphenol A's metabolism by organisms from microorganisms to mammals shows the broad scope of potential effects and the importance of studying similar compounds (Kang, Katayama & Kondo, 2006).
Propriétés
IUPAC Name |
(E)-3-[3,4-bis(difluoromethoxy)phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F4O4/c12-10(13)18-7-3-1-6(2-4-9(16)17)5-8(7)19-11(14)15/h1-5,10-11H,(H,16,17)/b4-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWWPYJOEBWHNMW-DUXPYHPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)O)OC(F)F)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)O)OC(F)F)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propenoic acid, 3-[3,4-bis(difluoromethoxy)phenyl]-, (2E)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



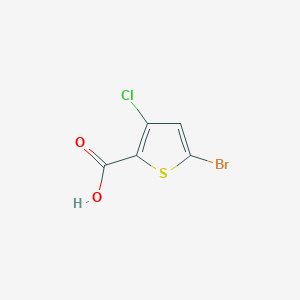

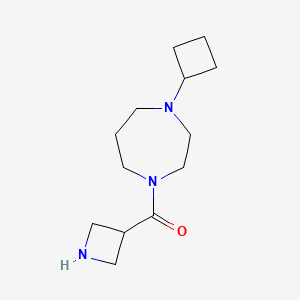



![3,6-Bis(5-bromothiophen-2-yl)-2,5-dioctylpyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B1444553.png)


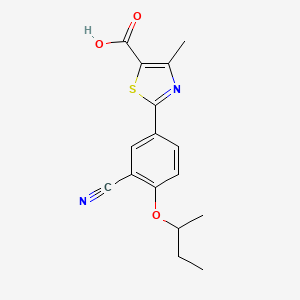
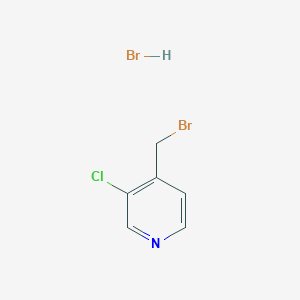
![2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine](/img/structure/B1444561.png)
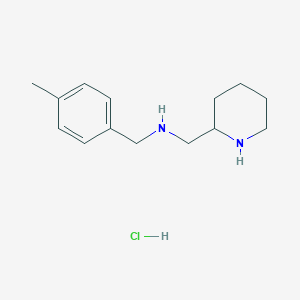
![5-Fluoro-3-iodo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1444563.png)